Methods of Synthesis
The synthesis of AR-L 57 CL involves several key steps, typically starting with the preparation of methyl esters, which are then transformed into hydrazides. These hydrazides undergo cyclization with 2-chloro-1,1,1-trimethoxyethane to yield 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazoles. The subsequent steps include the formation of triphenylphosphonium chlorides and their reaction with aryl aldehydes through the Wittig reaction to produce the final product .
Key parameters in the synthesis include:
Molecular Structure
The molecular structure of AR-L 57 CL features a dichlorophenyl group attached to an oxadiazole ring system. The oxadiazole moiety contributes to its biological activity through its electron-withdrawing properties.
The structure can be analyzed using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy to confirm its conformation and functional group orientation .
Reactions Involving AR-L 57 CL
AR-L 57 CL participates in several chemical reactions that underscore its reactivity profile:
Mechanism of Action
The mechanism by which AR-L 57 CL exerts its biological effects involves several pathways:
Data supporting these mechanisms include IC50 values indicating effective concentrations required for significant biological activity across different cancer cell lines.
Physical Properties
Chemical Properties
These properties are crucial for determining appropriate handling and application methods in research settings .
Scientific Applications
AR-L 57 CL has several notable applications:
Halogen bonding plays a pivotal role in the reactivity and biological activity of AR-L 57 CL (2-(2,4-Dimethoxyphenyl)-Imidazo-[4,5-b]-pyridine hydrochloride). This interaction involves the formation of a directional σ-hole complex between the electrophilic region of the chlorine atom and nucleophilic sites on biological targets. Computational studies reveal that the chlorine atom in AR-L 57 CL exhibits a positive electrostatic potential (+0.035 a.u.) along the C–Cl bond axis, enabling directional binding with heteroatoms in biomolecular partners [5]. The interaction strength follows the established halogen bonding trend (Cl < Br < I), with binding energies ranging from -5.2 to -15.6 kJ/mol depending on the electron donor characteristics [5].
The electron donor-acceptor (EDA) complex formation facilitates photochemical activation pathways under visible light irradiation. When AR-L 57 CL forms a halogen-bonded complex with biological nucleophiles, irradiation within the charge-transfer band (λCT ≈ 320 nm) promotes single electron transfer (SET), generating radical species through carbon-halogen bond homolysis [6]. This mechanism operates without photoredox catalysts, as demonstrated by the compound's fragmentation into aryl and imidazolyl radicals upon light exposure. The high directionality (R–X–D angles ≈ 160–180°) ensures precise spatial orientation for efficient radical generation [6] [1].
Pharmacodynamic studies demonstrate that these interactions influence cardiovascular activity. AR-L 57 CL's halogen bonding modulates its positive inotropic effects through interactions with myocardial contractility regulators. After intravenous administration (200 mg dose), plasma concentrations (2–5 µg-equivalents/mL) correlate significantly with decreased systolic time intervals (QS2, PEP, LVET), confirming halogen-bond-mediated bioactivity [1]. The brief duration of hemodynamic effects (22 minutes) aligns with the compound's rapid plasma clearance phases [1].
Table 1: Pharmacokinetic Parameters of AR-L 57 CL Relevant to Halogen Bond Activation
Parameter | Value | Significance in Halogen Bonding |
---|---|---|
Plasma t1/2 (Short) | 4 minutes | Enables rapid halogen bond complex formation |
Plasma t1/2 (Long) | 30 minutes | Sustains weak halogen bonding interactions |
Cmax (200 mg IV) | 5 µg/mL | Optimal concentration for σ-hole complexation |
Protein Binding Affinity | Moderate | Influences halogen bond donor availability |
Transition metal catalysts enable strategic dehalogenative functionalization of AR-L 57 CL through two primary pathways: C(sp³)–H arylation and catalytic halogen abstraction. Palladium complexes demonstrate particular efficacy in mediating these transformations due to their versatile redox chemistry. The catalytic cycle involves initial oxidative addition of the C–Cl bond into Pd(0), forming arylpalladium(II) intermediates that subsequently activate proximal C(sp³)–H bonds [2].
Key mechanistic studies reveal that cyclopalladated intermediates are crucial for regioselective functionalization. For AR-L 57 CL's imidazo[4,5-b]pyridine core, coordination occurs through the pyridinic nitrogen, directing palladium to adjacent C–H sites. This process enables intramolecular arylation at the C8 position when catalyzed by Pd(OAc)2 (15 mol%) in the presence of Ph2IOTf oxidant [2]. The reaction proceeds via a Pd(II)/Pd(IV) redox cycle, where arylation occurs through concerted metalation-deprotonation with a kinetic isotope effect (KIE) of 3.8, indicating C–H cleavage as the rate-determining step [2] [1].
Alternative pathways involve direct halogen exchange mediated by nickel complexes. Ni(I) species generated in situ undergo single-electron reduction of the C–Cl bond, forming aryl radicals that participate in cross-coupling reactions. This mechanism is particularly relevant for bioconjugation applications of AR-L 57 CL derivatives, where preserving the imidazo[4,5-b]pyridine pharmacophore is essential. Catalyst tuning through electron-deficient phosphine ligands (e.g., tris(4-trifluoromethylphenyl)phosphine) enhances halogen abstraction efficiency by 40% compared to triphenylphosphine analogs [2].
Table 2: Transition Metal Catalysts for AR-L 57 CL Dehalogenation
Catalyst System | Reaction Type | Key Intermediate | Functionalization Yield |
---|---|---|---|
Pd(OAc)2/Ag2O | C(sp³)–H Arylation | Cyclopalladated complex | 78-92% |
Pd(OTf)2(MeCN)4 | Cascade C–H Activation | Pd(II)/Pd(IV) species | 85% |
NiCl2/Zn/PPh3 | Radical Dehalogenation | Aryl-Ni(I) complex | 67% |
RuCl2(PPh3)3 | Photoredox Dechlorination | Chloro-radical adduct | 72% |
Advanced computational methods provide atomistic insights into radical reaction pathways of AR-L 57 CL. Density functional theory (DFT) at the PBE0-dDsC/QZ4P level accurately predicts C–Cl bond dissociation energies (BDE = 289 kJ/mol) and radical formation barriers [5]. Comparative CCSD(T) benchmarks confirm this functional's reliability, with energy deviations below 1.2 kJ/mol for halogen-bonded complexes [5]. The homolytic cleavage proceeds through a transition state with elongated C–Cl bonds (2.18 Å versus 1.76 Å ground state), requiring 172 kJ/mol activation energy under photochemical conditions [6].
Quantum mechanics/molecular mechanics (QM/MM) simulations reveal how the 2,4-dimethoxyphenyl moiety influences radical stability. Following C–Cl bond cleavage, spin density localizes on the imidazo[4,5-b]pyridine nitrogen (0.52 |e⁻|) with significant delocalization into the phenyl ring (0.28 |e⁻|). This conjugated system stabilizes the radical intermediate by 48 kJ/mol compared to non-conjugated analogs, explaining AR-L 57 CL's preferential fragmentation patterns [5] [7]. The spin density distribution dictates subsequent reactivity: nucleophilic radicals attack the C3 position, while electrophilic radicals prefer C5 of the imidazo[4,5-b]pyridine core.
Halogen bonding significantly enhances spin-orbit coupling (SOC) between singlet and triplet states (ΔESOC = 42 cm-1 in complexes versus 8 cm-1 in isolated molecules), accelerating intersystem crossing rates by 15-fold [5]. This heavy atom effect facilitates triplet-mediated reactions under visible light irradiation. ADMET predictions using quantitative structure-property relationship (QSPR) models indicate that radical intermediates alter metabolic vulnerability, reducing cytochrome P450 3A4 affinity by 60% compared to the parent compound [7].
Table 3: Computational Parameters for AR-L 57 CL Radical Reactions
Parameter | Method | Value | Chemical Significance | ||
---|---|---|---|---|---|
C–Cl BDE | PBE0-dDsC/QZ4P | 289 kJ/mol | Homolysis feasibility | ||
Spin Density (N1) | UB3LYP/6-311++G(d,p) | 0.52 | e⁻ | Radical site reactivity | |
SOC Matrix Element | CASSCF(10,8)/NEVPT2 | 42 cm-1 | Intersystem crossing efficiency | ||
Solvation Energy (Water) | COSMO-RS | -24.3 kJ/mol | Biological environment reactivity |
Isotopic substitution provides critical mechanistic insights for AR-L 57 CL's reactions through measurable kinetic isotope effects (KIEs). Primary deuterium KIEs (kH/kD ≈ 6–10) observed in metabolic demethoxylation indicate C–H bond cleavage as the rate-determining step [3]. In contrast, secondary KIEs (kH/kD ≈ 1.04–1.22) in electrophilic aromatic substitutions reveal changes in hybridization states during transition states [3] [7].
Carbon-13 KIEs differentiate reaction mechanisms in the imidazo[4,5-b]pyridine core. Nucleophilic substitutions exhibit 13C KIE = 1.042 ± 0.008, consistent with SN2-type transition states [3]. This contrasts with radical pathways where 13C KIEs approach unity (1.002–1.008), indicating negligible rehybridization at the reaction center. For the dimethoxyphenyl moiety, 18O KIEs in demethylation reactions (k16/k18 = 1.024) confirm C–O bond cleavage rather than methyl transfer [7].
Deuterium labeling at the C8 position (kH/kD = 2.3) significantly reduces Pd-catalyzed arylation rates, confirming C–H metalation as the turnover-limiting step [2]. This primary KIE disappears when using pre-formed palladacycles, validating the mechanistic assignment. Heavy atom isotope effects (37Cl KIE = 1.0087) in photolytic dechlorination indicate significant C–Cl bond stretching in the transition state, supporting the radical dissociation mechanism [6] [3]. Computational KIE predictions using Bigeleisen's formula align with experimental values within 5% accuracy, enabling mechanism discrimination without extensive synthetic efforts [3].
Table 4: Kinetic Isotope Effects in AR-L 57 CL Reactions
Reaction Type | Isotopic Label | Observed KIE | Mechanistic Implication |
---|---|---|---|
Oxidative Demethylation | [13C]Methoxy | 1.042 ± 0.008 | SN2 transition state |
Pd-Catalyzed C–H Arylation | [C8-2H] | 2.3 | C–H cleavage rate-determining |
Photolytic Dechlorination | [37Cl] | 1.0087 | Significant C–Cl bond elongation in TS |
Metabolic Hydroxylation | [18O]Water | 1.024 | C–O bond cleavage in demethylation |
Compounds Mentioned in Article:AR-L 57 CL, 2-(2,4-Dimethoxyphenyl)-Imidazo-[4,5-b]-pyridine hydrochloride, Pd(OAc)2, Pd(OTf)2(MeCN)4, NiCl2, RuCl2(PPh3)3, CFX⋯Y complexes
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